
Rislenemdaz
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MK-0657 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Piperidinrings, die Einführung des Fluoratoms und die Anbindung der Pyrimidinylaminogruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt in hoher Reinheit erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von MK-0657 würde wahrscheinlich ähnlichen Synthesewegen folgen wie denen, die im Labor verwendet werden, aber auf eine größere Menge skaliert. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und die Implementierung von Reinigungstechniken wie Kristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MK-0657 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
Introduction to Rislenemdaz
This compound, also known by its developmental codes CERC-301 and MK-0657, is an orally active, selective antagonist of the N-methyl-D-aspartate receptor subunit 2B (NR2B). This compound is primarily under investigation for its potential applications in treating major depressive disorder (MDD) and treatment-resistant depression (TRD). This article explores the scientific research applications of this compound, including its pharmacological properties, clinical trial outcomes, and mechanisms of action.
Clinical Development
This compound has undergone several clinical trials aimed at assessing its efficacy and safety in treating MDD and TRD.
Summary of Clinical Trials
Despite initial promising results in smaller studies, larger trials have struggled to demonstrate consistent efficacy in alleviating depressive symptoms. Notably, a second phase II trial reported no significant improvement compared to placebo .
Animal Studies
Research involving animal models has provided insights into the potential antidepressant mechanisms of this compound. A study conducted on mice indicated that administration of this compound alleviated despair-like behaviors induced by chronic stress. The study suggested that the drug's effects might be mediated through interactions with brain-derived neurotrophic factor (BDNF) in the lateral habenula (LHb), a region implicated in depression .
Key Findings from Animal Studies
- Behavioral Tests : this compound administration reduced immobility in forced swimming tests and tail suspension tests, indicating antidepressant-like effects.
- Biochemical Analysis : Changes in expression levels of GluN2B and BDNF were observed, suggesting that this compound may influence neuroplasticity mechanisms associated with mood regulation .
Case Studies
The limited number of case studies available indicates mixed results regarding the effectiveness of this compound in clinical settings. While some patients reported improvements in mood and overall functioning, others did not experience significant benefits. These findings highlight the variability in individual responses to NMDA antagonists in treating depression.
Comparative Analysis with Other NMDA Antagonists
This compound is often compared with other NMDA receptor antagonists due to its unique specificity for the GluN2B subunit. Below is a comparison table highlighting key differences.
Compound | Selectivity for GluN2B | Potency (Ki) | Clinical Application |
---|---|---|---|
This compound | High | 8.1 nM | Major Depressive Disorder |
Ifenprodil | Moderate | ~50 nM | MDD and other conditions |
Ro 25-6981 | High | ~10 nM | Research purposes |
CP-101606 | Moderate | ~30 nM | MDD |
This compound's high selectivity allows it to potentially offer therapeutic benefits with fewer off-target effects compared to other NMDA antagonists .
Wirkmechanismus
MK-0657 exerts its effects by selectively binding to the NMDA receptor subunit 2B, preventing endogenous glutamate from activating the receptor. This inhibition reduces excitotoxicity and modulates synaptic plasticity, which are believed to contribute to its antidepressant and neuroprotective effects. The compound’s high binding affinity and specificity for the NMDA receptor subunit 2B allow it to mitigate symptoms without significant off-target effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ketamin: Ein weiterer NMDA-Rezeptor-Antagonist, Ketamin, hat schnelle antidepressive Wirkungen, ist aber mit psychotomimetischen Nebenwirkungen verbunden.
Memantin: Memantin wird zur Behandlung der Alzheimer-Krankheit eingesetzt und ist ein nicht-selektiver NMDA-Rezeptor-Antagonist.
Ifenprodil: Ein selektiver NMDA-Rezeptor-Untereinheit 2B-Antagonist, ähnlich wie MK-0657, aber mit unterschiedlichen pharmakokinetischen Eigenschaften
Einzigartigkeit
Die Einzigartigkeit von MK-0657 liegt in seiner hohen Selektivität für die NMDA-Rezeptor-Untereinheit 2B, die eine gezielte Modulation der glutamatergen Neurotransmission mit minimalen Off-Target-Effekten ermöglicht. Diese Spezifität macht es zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen, bei denen eine Dysregulation des NMDA-Rezeptors eine Rolle spielt .
Biologische Aktivität
Rislenemdaz, also known as CERC-301 or MK-0657, is an orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This compound has been primarily investigated for its potential therapeutic applications in major depressive disorder (MDD) and Parkinson's disease. Its biological activity is characterized by high selectivity for the GluN2B receptor, making it a significant subject of research in neuropharmacology.
This compound selectively inhibits the GluN2B subunit of NMDA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. The inhibition of these receptors is thought to play a role in modulating mood and cognitive functions, particularly in conditions like depression.
- Binding Affinity : this compound exhibits a Ki value of 8.1 nM and an IC50 of 3.6 nM for the GluN2B receptor, demonstrating potent antagonistic activity .
- Selectivity : The compound shows at least 1000-fold selectivity for GluN2B over other targets, including the hERG potassium channel, suggesting a favorable safety profile concerning cardiac effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and a relatively long half-life. Studies have shown that after administration, plasma concentrations can reach significant levels:
Dose (mg/kg) | Plasma Concentration (nM) | Percentage of RO (%) |
---|---|---|
1 | 15 | 5 |
3 | 120 | 29 |
10 | 390 | 56 |
30 | 1420 | 83 |
- | 4700 | 94 |
- | 14110 | 98 |
Clinical Trials and Efficacy
This compound has undergone several clinical trials aimed at assessing its efficacy in treating MDD and Parkinson's disease:
- Phase I Trials : Initial studies indicated that this compound did not significantly improve motor symptoms in Parkinson's disease patients .
-
Phase II Trials :
- A trial involving patients with MDD showed that while the primary endpoints were not met, there was evidence suggesting potential clinical meaningfulness, prompting further investigation .
- A second phase II trial reported that higher doses might be effective, although overall efficacy remained inconclusive .
Case Studies and Research Findings
Recent animal studies have explored the antidepressant effects of this compound:
- Chronic Restraint Stress Model : In a mouse model, administration of this compound alleviated despair-like behaviors associated with chronic stress. The study highlighted that systemic administration reduced the expression of GluN2B and brain-derived neurotrophic factor (BDNF) in the lateral habenula (LHb), a brain region implicated in mood regulation .
Summary of Biological Activity
- In Vitro Activity : this compound effectively inhibits calcium influx in NMDA-GluN1a/GluN2B cells with an IC50 of 3.6 nM.
- In Vivo Activity : It significantly increases swimming behavior and total distance traveled in forced swim tests at various dosages (1, 3, 10, and 30 mg/kg) compared to vehicle controls .
- Safety Profile : No significant ECG changes were observed in clinical trials, indicating a potentially safe profile for human use .
Eigenschaften
IUPAC Name |
(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBFDWSXWAXHY-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031864 | |
Record name | Rislenemdaz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808733-05-3, 808732-98-1 | |
Record name | rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808733-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rislenemdaz [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0657, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERC-301 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rislenemdaz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RISLENEMDAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RISLENEMDAZ, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.